molecular formula C7H13O6PS2 B585430 O-Methyl malathion alpha-monoacid CAS No. 91485-13-1

O-Methyl malathion alpha-monoacid

Cat. No.: B585430
CAS No.: 91485-13-1
M. Wt: 288.269
InChI Key: ZCSHXCMBAJHOSY-UHFFFAOYSA-N
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Description

O-Methyl malathion alpha-monoacid, also known as Malathion diacid, is a derivative of Malathion, an organophosphorus compound widely used as an insecticide. This compound is characterized by its phosphorothioate group, which is responsible for its biological activity. It is primarily used in agricultural and environmental applications to control a variety of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl malathion alpha-monoacid involves the reaction of dimethyl phosphorothioate with a suitable thiol compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

O-Methyl malathion alpha-monoacid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Methyl malathion alpha-monoacid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphorothioate chemistry.

    Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase.

    Medicine: Explored for potential therapeutic applications due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new pesticides and as a standard for analytical methods.

Mechanism of Action

The primary mechanism of action of O-Methyl malathion alpha-monoacid involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. The compound binds irreversibly to the serine residue in the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, which can be lethal to insects .

Comparison with Similar Compounds

Similar Compounds

    Malathion: The parent compound, widely used as an insecticide.

    Parathion: Another organophosphorus insecticide with a similar mechanism of action.

    Diazinon: An organophosphorus compound used in agriculture.

Uniqueness

O-Methyl malathion alpha-monoacid is unique due to its specific structural features, such as the dimethoxyphosphorothioyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent inhibitory effect on acetylcholinesterase make it a valuable compound for research and industrial applications.

Biological Activity

O-Methyl malathion alpha-monoacid is a significant metabolite of malathion, an organophosphate insecticide widely used in agricultural pest control. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health effects. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

  • Molecular Formula : C10H13O5PS
  • Molecular Weight : 288.28 g/mol

This compound is characterized by its role in the degradation pathways of malathion, which helps elucidate the compound's biological effects and toxicological profile.

Biological Activity Overview

The biological activity of this compound is closely linked to its metabolic pathway from malathion. As a metabolite, it plays a role in understanding the neurotoxic effects associated with organophosphate exposure.

Enzymatic Interactions

This compound has been studied for its effects on various enzymatic activities, particularly acetylcholinesterase (AChE) inhibition. AChE is crucial for neurotransmission, and its inhibition leads to an accumulation of acetylcholine, resulting in neurotoxicity. The following table summarizes key findings related to AChE inhibition:

CompoundAChE Inhibition PotencyNotes
This compoundModerateActs as a metabolite; less potent than malaoxon
MalaoxonHighActive metabolite of malathion; strong AChE inhibitor
MalathionLowParent compound; low direct AChE inhibition

Toxicological Studies

Research indicates that while this compound exhibits some biological activity, it is significantly less toxic than its parent compound, malathion. Studies have shown that exposure to malathion can lead to various health effects, including respiratory issues and neurotoxicity due to AChE inhibition .

Case Studies

  • Acute Exposure Case : A study involving a 14-year-old boy who ingested malathion demonstrated acute neurotoxic symptoms consistent with AChE inhibition, highlighting the compound's potential risks .
  • Occupational Exposure : Workers exposed to malathion over extended periods exhibited increased rates of upper respiratory infections and other health issues, suggesting chronic exposure risks associated with organophosphate pesticides .

Environmental Impact

This compound's role as a degradation product of malathion makes it essential for environmental monitoring. Its presence in ecosystems can indicate the breakdown of more toxic compounds and help assess ecological risks.

Environmental Fate Studies

Research has shown that this compound can persist in various environmental conditions, influencing both soil and aquatic ecosystems. Its interactions with other biochemical substances are critical for understanding its environmental behavior and potential toxicity .

Regulatory Considerations

Given the biological activity and potential health implications of this compound, regulatory bodies recommend further research into its effects on enzymatic functions and chronic exposure outcomes. This includes developing accurate field tests for monitoring cholinesterase levels in populations exposed to organophosphates .

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6PS2/c1-11-6(8)4-5(7(9)10)16-14(15,12-2)13-3/h5H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHXCMBAJHOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858058
Record name 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91485-13-1
Record name 2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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